A quaternary skeletal muscle relaxant usually used in the form of its bromide, chloride, or iodide. It is a depolarizing relaxant, acting in about 30 seconds and with a duration of effect averaging three to five minutes. Succinylcholine is used in surgical, anesthetic, and other procedures in which a brief period of muscle relaxation is called for.
See also: Succinylcholine (has active moiety).
Succinylcholine chloride dihydrate
CAS No.: 6101-15-1
Cat. No.: VC20744261
Molecular Formula: C14H32ClN2O5+
Molecular Weight: 343.87 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6101-15-1 |
---|---|
Molecular Formula | C14H32ClN2O5+ |
Molecular Weight | 343.87 g/mol |
IUPAC Name | trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;chloride;hydrate |
Standard InChI | InChI=1S/C14H30N2O4.ClH.H2O/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;1H;1H2/q+2;;/p-1 |
Standard InChI Key | MCKZIXJIZQVIAW-UHFFFAOYSA-M |
SMILES | C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.O.[Cl-].[Cl-] |
Canonical SMILES | C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.[Cl-] |
Chemical Properties and Structure
Chemical Identification
Succinylcholine chloride dihydrate is a quaternary ammonium compound with distinct chemical characteristics. It is a hydrated form of succinylcholine chloride, containing two water molecules in its crystalline structure. The compound has a molecular formula of C14H34Cl2N2O6 and a molecular weight of 397.3 g/mol . Its structure consists of two acetylcholine molecules linked by their acetyl groups through a succinic acid bridge, forming a dichloride salt that exists in a dihydrate form .
Nomenclature and Identification
The compound is known by several names in scientific and clinical literature, with succinylcholine chloride dihydrate being the most commonly used. Alternative nomenclature includes:
Table 1: Synonyms and Identifiers of Succinylcholine Chloride Dihydrate
Identifier Type | Value |
---|---|
Chemical Name | Succinylcholine chloride dihydrate |
Common Synonyms | Suxamethonium chloride dihydrate, Suxamethonium chloride hydrate |
CAS Registry Number | 6101-15-1 |
Parent Compound CID | 5314 (Succinylcholine) |
Creation Date | 2005-06-24 |
Last Modification | 2025-03-01 |
The compound is classified as a diquaternary base consisting of the dichloride salt of the dicholine ester of succinic acid . It presents as a white, odorless, slightly bitter powder that is highly soluble in water . Its chemical structure features two positively charged quaternary ammonium groups, contributing to its unique pharmacological properties.
Physical Properties
Succinylcholine chloride dihydrate exists as a crystalline solid at room temperature. Its high water solubility makes it suitable for pharmaceutical formulations intended for injection. The dihydrate form provides stability to the molecular structure while maintaining the compound's pharmacological properties. The presence of water molecules in the crystal lattice affects its melting point and other physical characteristics compared to the anhydrous form.
Pharmacological Profile
Pharmacokinetics
Succinylcholine demonstrates unique pharmacokinetic properties that contribute to its clinical utility, particularly its rapid onset and short duration of action.
Distribution
Following intravenous administration, succinylcholine distributes rapidly throughout the body. At intravenous doses of 1 mg/kg and 2 mg/kg, the mean apparent volumes of distribution were measured at 16.4 ± 14.7 and 5.6 ± 6.8 mL/kg, respectively . This relatively small volume of distribution aligns with its highly polar, charged molecular structure that limits distribution to extracellular fluid.
Metabolism and Elimination
The rapid offset of succinylcholine's effects is primarily due to its metabolism by plasma cholinesterase (pseudocholinesterase) in the bloodstream . This enzyme hydrolyzes succinylcholine to succinylmonocholine, which is then further metabolized to succinic acid and choline. The mean elimination half-life following intravenous administration is approximately 47 seconds, explaining its short duration of action .
The clearance rate of succinylcholine is high, with a mean plasma clearance of approximately 4.17 ± 2.37 L/min following an intravenous dose of 1 mg/kg . Approximately 10% of an administered dose is excreted unchanged in the urine, with the remainder eliminated as metabolites .
Clinical Applications
Therapeutic Uses
Succinylcholine chloride dihydrate has specific clinical applications in anesthesiology and emergency medicine. Its primary uses include:
-
Facilitation of endotracheal intubation, particularly in emergency situations requiring rapid sequence induction
-
Provision of skeletal muscle relaxation during surgical procedures
-
Adjunct to general anesthesia for procedures requiring brief periods of muscle relaxation
The rapid onset of action (approximately 60 seconds after intravenous administration) and short duration (4-6 minutes) make succinylcholine particularly valuable in scenarios where brief muscle relaxation is required . This pharmacokinetic profile allows for quick recovery of spontaneous respiration if intubation attempts are unsuccessful.
Dosage and Administration
Succinylcholine chloride dihydrate is administered parenterally, with both intravenous and intramuscular routes available, though intravenous administration is more common in clinical practice . Commercial preparations typically contain the compound in solution form, such as the 20 mg/mL concentration described in the literature .
Table 3: Administration Characteristics
Parameter | Details |
---|---|
Routes of Administration | Intravenous (preferred), Intramuscular |
Typical Concentration | 20 mg/mL in commercial preparations |
Onset of Action | Within 60 seconds (IV administration) |
Duration of Effect | 4-6 minutes |
Dosing Approach | Individualized based on patient assessment |
Dosing must be individualized after careful assessment of the patient, taking into consideration factors such as body weight, anticipated duration of procedure, possible interaction with other drugs administered concurrently, and the status of renal function .
Parameter | Value | Species/Route |
---|---|---|
LD50 | 125 mg/kg | Mouse, Oral |
Carcinogenic Effects | Not established | - |
Mutagenic Effects | Not established | - |
Teratogenic Effects | Not established | - |
Developmental Toxicity | Not established | - |
Pharmaceutical Formulations
Component | Purpose | Quantity per mL |
---|---|---|
Succinylcholine chloride anhydrous | Active ingredient | 20 mg |
Methylparaben | Preservative | 1.8 mg |
Propylparaben | Preservative | 0.2 mg |
Sodium chloride | Iso-osmotic agent | 4.5 mg |
Sodium hydroxide and hydrochloric acid | pH adjusters | q.s. |
Water for injection | Vehicle | q.s. to 1 mL |
These formulations typically have a pH between 3.0 and 4.5 and are designed for multiple-dose administration, containing preservatives to maintain sterility throughout their use period .
Manufacturing and Quality Control
Succinylcholine chloride dihydrate is manufactured through chemical synthesis processes . The production must adhere to stringent quality control measures to ensure purity, potency, and stability of the final product. Pharmaceutical-grade preparations must comply with United States Pharmacopeia (USP) standards or equivalent international pharmacopeial requirements.
The manufacturing process must control for potential impurities and ensure consistent dihydrate formation to maintain the compound's expected physicochemical and pharmacological properties. Quality control testing typically includes assays for identity, strength, purity, and the absence of harmful contaminants.
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